molecular formula C14H16F2N2O B2618711 N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide CAS No. 2175508-16-2

N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide

Cat. No. B2618711
CAS RN: 2175508-16-2
M. Wt: 266.292
InChI Key: VOIQKSCVTGUVQA-UHFFFAOYSA-N
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Description

N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide, also known as DFPM or DFPM-PEG4-NH2, is a chemical compound that has garnered attention in the scientific community due to its potential applications in several fields of research. DFPM is a derivative of the compound N-phenylacetyl-L-prolylglycine ethyl ester (also known as "noopept"), which is a cognitive enhancer. DFPM has been synthesized and studied for its potential use as a tool in scientific research.

Mechanism of Action

N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide works by binding to a specific site on the sigma-1 receptor, which is a protein that is involved in several cellular processes, including the regulation of calcium ion channels and the modulation of neurotransmitter release. N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide's binding to this receptor has been shown to have a neuroprotective effect and to enhance cognitive function.
Biochemical and Physiological Effects
N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide's binding to the sigma-1 receptor has been shown to have several biochemical and physiological effects. These include the modulation of calcium ion channels, the regulation of oxidative stress, and the modulation of neurotransmitter release. N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide has also been shown to enhance learning and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide in lab experiments is its ability to selectively bind to specific proteins, which makes it useful in studying the mechanisms of various neurological disorders and diseases. N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide can also be conjugated with other compounds to target specific cells or tissues, making it useful in drug delivery systems. However, one limitation of using N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide is its relatively new status as a research tool, which means that more studies are needed to fully understand its potential applications.

Future Directions

There are several potential future directions for research involving N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide. One area of interest is the development of N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide-based drug delivery systems for the treatment of neurological disorders and diseases. Another area of interest is the study of N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide's potential as a cognitive enhancer and its effects on learning and memory. Further research is also needed to fully understand the mechanisms of N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide's binding to the sigma-1 receptor and its physiological effects.

Synthesis Methods

N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 3,4-difluorobenzaldehyde with pyrrolidine, followed by the addition of propargyl bromide and then the coupling of the resulting compound with PEG4-NH2.

Scientific Research Applications

N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide has shown potential as a tool in scientific research due to its ability to selectively bind to specific proteins in the brain. This property makes it useful in studying the mechanisms of various neurological disorders and diseases, such as Alzheimer's and Parkinson's. N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide has also been studied for its potential use in drug delivery systems, as it can be conjugated with other compounds to target specific cells or tissues.

properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O/c1-2-14(19)17-8-10-5-6-18(9-10)11-3-4-12(15)13(16)7-11/h2-4,7,10H,1,5-6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIQKSCVTGUVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCN(C1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide

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